molecular formula C9H8N2O3 B8763687 Methyl 4-amino-5-cyano-2-hydroxybenzoate CAS No. 71408-00-9

Methyl 4-amino-5-cyano-2-hydroxybenzoate

Cat. No.: B8763687
CAS No.: 71408-00-9
M. Wt: 192.17 g/mol
InChI Key: UHKVUCRMIJEDJC-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-cyano-2-hydroxybenzoate (CAS 71408-00-9) is a multifunctional benzoate derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol, serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules . Its structure incorporates three distinct functional groups—an amino group, a cyano group, and a hydroxy group—adjacent to the benzoate core, making it a versatile precursor for various chemical transformations, including heterocyclic synthesis. The calculated density of the compound is 1.406 g/cm³, with a high calculated boiling point of approximately 416.7°C and a flash point of about 205.8°C . Researchers utilize this compound in the exploration of novel chemical entities, particularly in the development of pharmaceutical candidates and other fine chemicals. Its structural features are commonly investigated in the broader context of salicylic acid derivatives, a class of compounds known for their diverse biological activities and wide-ranging applications in material science and drug discovery . The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures are essential, and it should be stored sealed in a dry environment, preferably at cool temperatures, to maintain its stability and purity.

Properties

CAS No.

71408-00-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-amino-5-cyano-2-hydroxybenzoate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5(4-10)7(11)3-8(6)12/h2-3,12H,11H2,1H3

InChI Key

UHKVUCRMIJEDJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The cyano group in this compound enhances electrophilicity, making it reactive toward nucleophilic additions compared to analogues lacking –CN .
  • The presence of –OH and –NH₂ groups enables hydrogen bonding, increasing solubility in polar solvents relative to methyl-substituted derivatives (e.g., Methyl 5-amino-2-methylbenzoate) .

Physicochemical Properties

Property This compound* Ethyl 4-amino-5-cyano-2-hydroxybenzoate Methyl Salicylate
Molecular Weight (g/mol) ~192.17 206.20 152.15
Density (g/cm³) ~1.30 (estimated) 1.34 1.17
Boiling Point (°C) ~400 (estimated) 420.9 222
LogP (Lipophilicity) ~1.5 (predicted) 1.60 2.08

Notes:

  • The methyl ester’s lower molecular weight and density compared to its ethyl counterpart are attributed to the shorter alkyl chain.
  • Methyl salicylate, a simpler benzoate, exhibits significantly lower boiling point and higher lipophilicity due to the absence of polar –NH₂ and –CN groups .

Preparation Methods

Halogenation-Cyanation Sequence

A common approach involves:

  • Halogenation of a precursor (e.g., methyl 4-amino-2-hydroxybenzoate) at the 5-position.

  • Cyanation via nucleophilic substitution.

Example :

  • Precursor : Methyl 4-amino-2-hydroxybenzoate.

  • Halogenation : Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane) to yield methyl 4-amino-5-chloro-2-hydroxybenzoate.

  • Cyanation : Displacement of the halogen with cyanide (e.g., NaCN or KCN) under polar aprotic conditions (e.g., DMF, 80–100°C).

Key Reagents/Conditions :

StepReagent/ConditionPurposeYield
HalogenationNCS, CH₂Cl₂, 0–5°CIntroduce Cl at C5~90%
CyanationNaCN, DMF, 100°CReplace Cl with CN~85%

Direct Functionalization via Electrophilic Substitution

For compounds with pre-existing electron-donating groups (e.g., -OH, -NH₂), cyano introduction can occur via electrophilic substitution.

Example :

  • Precursor : Methyl 4-amino-2-hydroxybenzoate.

  • Cyanation : Use of cyanogen chloride (ClCN) or nitroprusside salts under acidic or basic conditions.

Challenges :

  • Competing reactions due to multiple reactive sites.

  • Requires precise control of pH and temperature to direct substitution to C5.

Alternative Synthetic Pathways

Protection-Deprotection Strategy

To avoid side reactions, the hydroxyl group may be protected as a methyl ether or silyl ether.

Steps :

  • Protection : Treat methyl 4-amino-2-hydroxybenzoate with methyl iodide/K₂CO₃ to form methyl 4-amino-2-methoxy-5-hydroxybenzoate.

  • Halogenation/Cyanation : Proceed as in Section 1.1.

  • Deprotection : Remove methyl ether using BBr₃ or TBAF.

Advantages :

  • Minimizes steric hindrance.

  • Improves regioselectivity for C5 substitution.

Catalytic Coupling Reactions

Transition-metal-catalyzed cross-couplings (e.g., Suzuki, Ullmann) enable direct cyanation.

Example :

  • Precursor : Methyl 4-amino-5-bromo-2-hydroxybenzoate.

  • Cyanation : Use Pd(PPh₃)₄ and Zn(CN)₂ in DMF.

Conditions :

CatalystLigandBaseSolventTemperatureYield
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane80°C75–80%

Optimized Reaction Conditions

Halogenation

Reagents :

  • NCS/NBS : Preferred for non-polar solvents (e.g., CH₂Cl₂, THF).

  • SOCl₂ : Converts -OH to -Cl, enabling subsequent cyanation.

Example Protocol :

  • Dissolve methyl 4-amino-2-hydroxybenzoate in CH₂Cl₂.

  • Add NCS (1.1 equiv) at 0°C.

  • Stir for 2–4 hours at 25°C.

  • Filter to isolate methyl 4-amino-5-chloro-2-hydroxybenzoate.

Cyanation

Reagents :

  • NaCN : Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures.

  • KCN : Less reactive; often used with phase-transfer catalysts.

Example :

  • Suspend methyl 4-amino-5-chloro-2-hydroxybenzoate in DMF.

  • Add NaCN (2 equiv) and KI (catalytic).

  • Heat at 80°C for 8–12 hours.

  • Quench with H₂O and extract with ethyl acetate.

Key Challenges and Solutions

ChallengeSolution
Low Regioselectivity Use bulky catalysts (e.g., PdCl₂(dppf)₂) or directing groups.
Side Reactions Protect reactive sites (e.g., -OH → -OMe).
Byproduct Formation Optimize stoichiometry (e.g., excess cyanide minimizes unreacted halide).

Analytical Characterization

Spectroscopic Data :

TechniqueKey Peaks
¹H NMR (DMSO-d₆)δ 10.65 (s, -OH), 10.51 (s, -NH₂), 7.94 (dd, aromatic H).
¹³C NMR δ 166.23 (COOCH₃), 159.08 (C-O), 141.93 (C=N).
ESI-MS m/z 192.17 [M+H]⁺.

Applications and Derivatives

The compound serves as a precursor for:

  • Antitubercular agents : Coupling with benzoyl chlorides to form amido-bromophenols.

  • Antiviral intermediates : Introduction of pyrazole rings via hydrazine condensation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-5-cyano-2-hydroxybenzoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via esterification of 4-amino-5-cyano-2-hydroxybenzoic acid with methanol, using acid catalysts (e.g., H₂SO₄). Key variables affecting yield include:

  • Temperature : Elevated temperatures (60–80°C) accelerate esterification but may degrade sensitive functional groups.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Catalyst loading : 5–10 mol% catalyst optimizes reaction kinetics without side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

    Table 1 : Yield Optimization Parameters

    VariableOptimal RangeImpact on Purity/Yield
    Temperature60–70°C↑ Yield, ↓ Degradation
    SolventDMF or MeOH↑ Solubility
    Catalyst (H₂SO₄)5–10 mol%Balanced kinetics

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., -NH₂ at δ 5.2–5.5 ppm, -CN at δ 115–120 ppm in ¹³C).
  • FT-IR : Confirms -OH (3200–3500 cm⁻¹), -CN (2240 cm⁻¹), and ester C=O (1720 cm⁻¹).
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves spatial arrangement of substituents .
  • HPLC-MS : Validates molecular weight (m/z 206.18) and purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -CN, -NH₂, -OH) influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • The electron-withdrawing -CN group activates the benzene ring for electrophilic attack at the para position, while -NH₂ and -OH act as electron donors, directing substitutions to ortho/meta sites.

  • Case Study : In bromination reactions, -CN enhances electrophilic aromatic substitution at C-4, confirmed by LC-MS and DFT calculations .

    Table 2 : Substituent Effects on Reactivity

    SubstituentElectronic EffectPreferred Reaction Site
    -CNWithdrawingC-4 (para to -OH)
    -NH₂DonatingC-3 (meta to -CN)
    -OHDonatingC-6 (ortho to ester)

Q. What strategies resolve contradictions in biological activity data for structurally similar benzoates (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Control Experiments : Test against isogenic bacterial strains (e.g., Gram+ vs. Gram–) to identify selectivity.
  • SAR Analysis : Compare this compound with analogs (e.g., Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate) to isolate critical substituents.
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. How can computational methods predict the metabolic stability of this compound in drug discovery pipelines?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 oxidation).
  • Degradation Studies : Simulate pH-dependent hydrolysis (e.g., ester cleavage in acidic conditions) via HPLC tracking.
  • In Silico Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., cyanide release risk) .

Data Contradiction Analysis

Q. Why do crystallographic data (XRD) and NMR spectra sometimes conflict in assigning substituent positions?

  • Methodological Answer :

  • Dynamic Effects : XRD captures static crystal structures, while NMR reflects solution-phase conformational flexibility.
  • Resolution Limits : Low-resolution XRD may misassign hydrogen bonding (e.g., -OH⋯O=C interactions).
  • Mitigation : Combine XRD with NOESY NMR to validate spatial proximity of groups .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

  • Methodological Answer :

  • Coordination Chemistry : Test as a ligand for transition metals (e.g., Cu²⁺) to synthesize MOFs with luminescent properties.
  • Polymer Modification : Graft onto polyethylene glycol (PEG) for pH-responsive drug delivery systems .

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